molecular formula C11H15NO2 B14391849 Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate CAS No. 89753-94-6

Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B14391849
CAS No.: 89753-94-6
M. Wt: 193.24 g/mol
InChI Key: PHMJGXYIGVGMNR-UHFFFAOYSA-N
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Description

Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate: is a chemical compound with a bicyclic structure. It is known for its unique molecular framework, which makes it a subject of interest in various fields of scientific research, including organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate typically involves the reaction of bicyclo[2.2.2]octane derivatives with cyanide sources under specific conditions. One common method includes the use of phosphorous oxychloride in the presence of 1,2-dichloroethane as a solvent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a model compound for studying the behavior of bicyclic structures in biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential for significant biological activity .

Comparison with Similar Compounds

  • Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate
  • Bicyclo[2.2.2]octane-1-carboxylic acid, methyl ester

Comparison: Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate is unique due to its specific positioning of the cyano group, which influences its reactivity and interaction with other molecules. This makes it distinct from similar compounds like Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate, which has the cyano group in a different position, leading to different chemical and biological properties .

Properties

CAS No.

89753-94-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate

InChI

InChI=1S/C11H15NO2/c1-14-10(13)11-4-2-8(3-5-11)6-9(11)7-12/h8-9H,2-6H2,1H3

InChI Key

PHMJGXYIGVGMNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(CC1)CC2C#N

Origin of Product

United States

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